2-Iodo-1,5-dimethyl-3-nitrobenzene

Catalytic Amination Aryl Halide Functionalization Green Chemistry

Procure 2-Iodo-1,5-dimethyl-3-nitrobenzene for its unique electronic profile: electron-donating methyl groups and an electron-withdrawing nitro group enhance iodine's reactivity in Pd-catalyzed cross-couplings, enabling high-yield biaryl synthesis for kinase inhibitors and GPCR modulators. Its substitution pattern ensures regioselective functionalization not possible with generic iodoarenes. Solid, ≥97% purity.

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
CAS No. 593255-20-0
Cat. No. B1610802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1,5-dimethyl-3-nitrobenzene
CAS593255-20-0
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])I)C
InChIInChI=1S/C8H8INO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3
InChIKeyIHFAHQKEKVTXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1,5-dimethyl-3-nitrobenzene (CAS 593255-20-0): A Structurally Defined Tri-Substituted Aryl Iodide Building Block for Organic Synthesis


2-Iodo-1,5-dimethyl-3-nitrobenzene (CAS 593255-20-0) is an organic compound of molecular formula C8H8INO2, classified as a tri-substituted benzene derivative bearing iodine, nitro, and methyl substituents on the aromatic ring. Its molecular weight is 277.06 g/mol, with a reported melting point of 102–107 °C and a predicted density of 1.777 g/cm³ [1][2]. The compound is commercially available as a solid with a typical minimum purity specification of 97% and is intended for use as a synthetic building block in organic and medicinal chemistry research . Its unique substitution pattern imparts distinct electronic and steric properties that influence its reactivity profile in cross-coupling and nucleophilic aromatic substitution reactions [3].

Why Generic Aryl Iodide or Nitrobenzene Derivatives Cannot Substitute for 2-Iodo-1,5-dimethyl-3-nitrobenzene in Structure-Sensitive Syntheses


While broad classes of aryl iodides and nitrobenzenes are widely employed in cross-coupling and functionalization chemistry, the specific substitution pattern of 2-iodo-1,5-dimethyl-3-nitrobenzene imparts a unique combination of electronic and steric effects that cannot be replicated by simpler, more generic analogs. The presence of both electron-donating methyl groups and the strongly electron-withdrawing nitro group on the same aromatic ring creates a polarized electronic environment that modulates the reactivity of the iodine substituent in palladium-catalyzed and electrochemical transformations [1][2]. Furthermore, the ortho/para-directing influences of the substituents dictate regioselectivity in subsequent functionalization steps, which would be fundamentally altered if a generic iodoarene were used [3]. Substituting a bromoarene or a non-methylated iodo-nitrobenzene would lead to different reaction kinetics, yields, and product distributions, making this compound a non-interchangeable intermediate in synthetic routes requiring this precise electronic and steric profile [4].

Quantitative Differentiation of 2-Iodo-1,5-dimethyl-3-nitrobenzene from Closest Analogs: Comparative Reactivity, Physical Properties, and Synthetic Utility


Comparative Catalytic Amination Yield: 2-Iodo-1,5-dimethyl-3-nitrobenzene Achieves 89% Conversion to 4,6-Dimethyl-2-nitroaniline Under Mild Aqueous Conditions

In a catalytic amination reaction using a recyclable CuO–CeO₂ nanocomposite in water with ammonium hydroxide and caesium carbonate, 2-iodo-1,5-dimethyl-3-nitrobenzene was converted to 4,6-dimethyl-2-nitroaniline in 89% yield after 3.0 h at room temperature [1]. This yield is substantially higher than typical yields reported for the amination of unsubstituted iodobenzene under comparable conditions (often 40–60% due to competing dehalogenation pathways) and exceeds the performance of the corresponding bromo analog (2-bromo-1,5-dimethyl-3-nitrobenzene), which requires harsher conditions and yields <50% due to lower reactivity of the C–Br bond toward oxidative addition . The presence of the nitro group ortho to the iodine enhances the electrophilicity of the aryl iodide, facilitating nucleophilic aromatic substitution while the methyl groups provide steric protection against undesired side reactions.

Catalytic Amination Aryl Halide Functionalization Green Chemistry

Iodine vs. Bromine Leaving Group Efficiency: Quantitative Advantage in Palladium-Catalyzed Cross-Coupling Reaction Rates

The iodine substituent in 2-iodo-1,5-dimethyl-3-nitrobenzene is a significantly better leaving group in palladium-catalyzed cross-couplings than the corresponding bromine substituent. Comparative kinetic studies on aryl halides demonstrate that aryl iodides undergo oxidative addition to Pd(0) approximately 100–500 times faster than aryl bromides under identical conditions [1]. This rate enhancement is critical for reactions involving sterically hindered or electron-deficient arenes, where bromoarenes may require elevated temperatures (>100 °C) and specialized ligands to achieve acceptable conversions. For 2-iodo-1,5-dimethyl-3-nitrobenzene, the combination of an excellent iodine leaving group and the electron-withdrawing nitro group synergistically lowers the activation barrier for oxidative addition, enabling coupling reactions at ambient or mildly elevated temperatures with standard catalyst systems .

Palladium Catalysis Cross-Coupling Leaving Group Kinetics

Combined Electronic Effects of Methyl and Nitro Substituents: Modulating Redox Behavior and Reactivity in Electrochemical Arylation

Electrochemical studies on iodoarenes reveal that the presence of electron-donating groups (EDGs) such as methyl significantly disfavor cross-coupling reactions by stabilizing the aryl anion intermediate and promoting undesired reduction pathways [1]. In contrast, electron-withdrawing groups (EWGs) such as nitro enhance the electrophilicity of the aryl radical and improve cross-coupling yields. 2-Iodo-1,5-dimethyl-3-nitrobenzene presents a unique hybrid case: the nitro group (EWG) increases the electrophilicity at the iodine-bearing carbon, facilitating productive C–C bond formation, while the methyl groups (EDGs) increase electron density on the ring and influence regioselectivity in subsequent functionalization steps . Comparative data show that 4-iodonitrobenzene (EWG only) yields 35–50% cross-coupling product under electrochemical conditions, whereas 4-iodotoluene (EDG only) yields only trace coupling products and predominantly forms toluene via reductive dehalogenation [1]. The balance of substituents in 2-iodo-1,5-dimethyl-3-nitrobenzene positions it as an intermediate case with enhanced stability relative to purely electron-deficient iodoarenes while retaining sufficient reactivity for cross-coupling.

Electrochemical Synthesis Substituent Effects Cross-Coupling

Physical Form and Purity Specifications: Solid State and High Purity Facilitate Reproducible Synthesis and Streamlined Procurement

2-Iodo-1,5-dimethyl-3-nitrobenzene is commercially supplied as a solid with a melting point of 102–107 °C and a minimum purity specification of 97% (typically 97–98%) . This contrasts with structurally simpler liquid iodoarenes such as iodobenzene (liquid at room temperature, b.p. 188 °C) and 2-iodotoluene (liquid), which are prone to handling losses and require careful temperature control during storage. The solid physical form of 2-iodo-1,5-dimethyl-3-nitrobenzene simplifies weighing, storage, and inventory management in research and production settings [1]. The high purity specification reduces the need for additional purification steps prior to use, directly improving reproducibility in multistep synthetic sequences where impurities can accumulate and compromise downstream yields.

Chemical Procurement Purity Analysis Reproducibility

Optimal Use Cases for 2-Iodo-1,5-dimethyl-3-nitrobenzene (CAS 593255-20-0) in Pharmaceutical and Agrochemical Research


Late-Stage Functionalization in Drug Discovery: Suzuki–Miyaura Cross-Coupling to Access Biaryl Pharmacophores

2-Iodo-1,5-dimethyl-3-nitrobenzene serves as an electrophilic coupling partner in Suzuki–Miyaura reactions to construct biaryl scaffolds that are prevalent in kinase inhibitors, GPCR modulators, and other therapeutic classes . The excellent leaving group ability of iodine (100–500× faster oxidative addition than bromine) enables coupling with sterically demanding boronic acids under mild conditions, while the nitro group can be subsequently reduced to an amine for further diversification [1]. This scenario is particularly advantageous when high-throughput parallel synthesis requires robust, high-yielding coupling steps with minimal side products.

Synthesis of Hindered Aniline Derivatives via Catalytic Amination

The demonstrated 89% yield in CuO–CeO₂-catalyzed amination to 4,6-dimethyl-2-nitroaniline highlights the utility of this compound in preparing sterically hindered aniline building blocks [2]. Such ortho-substituted anilines are key intermediates in the synthesis of agrochemicals (e.g., herbicides, fungicides) and pharmaceutical agents where the methyl groups provide metabolic stability and the nitro group offers a handle for further reduction or diazotization chemistry.

Electrochemical C–H Arylation for Sustainable Synthesis

The balanced electronic profile of 2-iodo-1,5-dimethyl-3-nitrobenzene makes it a candidate for electrochemical cross-coupling methodologies that avoid precious metal catalysts [3]. While electron-rich iodoarenes (e.g., 4-iodotoluene) give predominantly reduction products under electrochemical conditions, the presence of the nitro group in this compound is expected to promote productive arylation pathways, offering a more sustainable route to functionalized biaryls with reduced environmental footprint.

Preparation of Ortho-Substituted Nitrobenzene Derivatives for Materials Science

The solid physical form and high purity (≥97%) of 2-iodo-1,5-dimethyl-3-nitrobenzene facilitate its use as a precursor in the synthesis of organic electronic materials, liquid crystals, and nonlinear optical chromophores where precise control over substitution pattern is critical . The nitro group can be reduced to an amine for incorporation into donor–acceptor architectures, while the iodine atom enables iterative cross-coupling for building extended π-conjugated systems.

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